Tetrasodium 7,7'-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate)
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Overview
Description
Tetrasodium 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate) typically involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline under controlled conditions.
Azo Coupling Reaction: The triazine core is then subjected to azo coupling with 4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate. This step involves diazotization of the aromatic amine followed by coupling with the naphthalene derivative.
Sulfonation: The final step involves sulfonation to introduce sulfonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and azo groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The triazine core can undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium dithionite and zinc dust are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the phenylamino and azo groups.
Reduction Products: Amines formed from the cleavage of azo bonds.
Substitution Products: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric analysis for detecting various ions and compounds.
Biology
Biological Staining: Used in histology and cytology for staining tissues and cells, providing contrast for microscopic examination.
Medicine
Diagnostic Tools: Utilized in diagnostic assays and tests due to its colorimetric properties.
Industry
Textile Industry: Widely used as a dye for fabrics, providing long-lasting and vibrant colors.
Paper Industry: Used in the paper industry for coloring paper products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in the textile and paper industries, where it binds to fibers and other materials, imparting color through physical and chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(3-hydroxy-2,7-naphthalenedisulphonate)
- Tetrasodium 4,4’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(5-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate)
Uniqueness
Tetrasodium 7,7’-((6-(phenylamino)-1,3,5-triazine-2,4-diyl)diimino)bis(4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-1-sulphonate) is unique due to its specific structural arrangement, which imparts distinct color properties and stability. The presence of the triazine core and multiple azo groups contributes to its high color intensity and resistance to fading.
Properties
CAS No. |
42972-25-8 |
---|---|
Molecular Formula |
C43H30N10Na4O16S4 |
Molecular Weight |
1163.0 g/mol |
IUPAC Name |
tetrasodium;7-[[4-anilino-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-8-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C43H34N10O16S4.4Na/c1-68-25-10-14-31(37(18-25)72(62,63)64)50-52-33-20-35(70(56,57)58)29-16-23(8-12-27(29)39(33)54)45-42-47-41(44-22-6-4-3-5-7-22)48-43(49-42)46-24-9-13-28-30(17-24)36(71(59,60)61)21-34(40(28)55)53-51-32-15-11-26(69-2)19-38(32)73(65,66)67;;;;/h3-21,54-55H,1-2H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H3,44,45,46,47,48,49);;;;/q;4*+1/p-4 |
InChI Key |
LCVMEOAZQPQYKC-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=CC(=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC6=CC7=C(C=C(C(=C7C=C6)O)N=NC8=C(C=C(C=C8)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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